![molecular formula C24H17ClN4O2 B2536605 1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-20-4](/img/structure/B2536605.png)
1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Tetrahydropyrimidine Derivatives : Compounds similar to the one mentioned have been synthesized for potential biological applications. For example, the synthesis of tetrahydropyrimidine derivatives has shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Antimicrobial Activity : Various synthesized compounds, like those derived from thieno[2,3-d]pyrimidine, have exhibited antimicrobial activity against strains of bacteria and fungi, suggesting their use in combating microbial infections (Kolisnyk et al., 2015).
Anti-inflammatory Activities : The development of thiazolo[3,2-a]pyrimidine derivatives has shown moderate anti-inflammatory activity, indicating their potential application in the treatment of inflammation-related conditions (Tozkoparan et al., 1999).
Chemical Properties and Applications
Heterocyclic Chemistry : The compound belongs to a class of molecules that play a critical role in heterocyclic chemistry, with applications ranging from material science to pharmaceuticals. The synthesis of pyrrolo[2,3-d]pyrimidines and related derivatives highlights the versatility of these compounds in creating molecules with desired properties for various scientific applications (Majumdar et al., 1998).
Antihypertensive Activity : Dihydropyrimidines have been explored for their antihypertensive activity, indicating the potential of such compounds in the development of treatments for high blood pressure (Rana et al., 2004).
Future Directions
The future directions for the research and development of pyrimidine derivatives, including “1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2 by inhibiting its enzymatic activity . It fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells , particularly in cancer cells where CDK2 is often overexpressed.
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound is effective in inhibiting the growth of these cell lines .
properties
IUPAC Name |
6-benzyl-N-(2-chlorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c25-18-10-4-5-11-19(18)26-23(30)20-14-17-22(29(20)15-16-8-2-1-3-9-16)27-21-12-6-7-13-28(21)24(17)31/h1-14H,15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAXBEMVKJOORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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